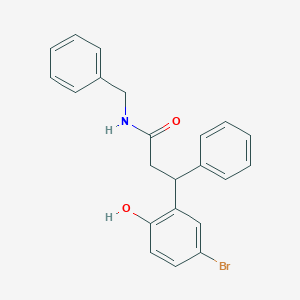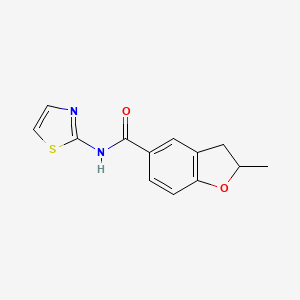
2-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of acetamides, including compounds similar to 2-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acetamide, often involves catalytic hydrogenation or functional group transformations. For instance, a study by Zhang Qun-feng (2008) described the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, highlighting the importance of catalysis in achieving high selectivity and yield in acetamide synthesis (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of acetamides is characterized by the presence of amide functional groups, which significantly influence their physical and chemical properties. A study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides discussed the crystal structure of these compounds, highlighting the linear and bent conformations influenced by interplanar angles and hydrogen bonding patterns (A. Camerman et al., 2005).
Chemical Reactions and Properties
Acetamides undergo various chemical reactions, including hydrogenation, acetylation, and silylation. For example, N-(2-hydroxyphenyl)acetamide reacts with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles, showcasing the compound's reactivity towards silylation and the formation of heterocyclic structures (N. Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of acetamides, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and crystal structure analysis of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provided insights into the intermolecular hydrogen bonding and its impact on the compound's physical properties (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Properties Analysis
The chemical properties of acetamides, such as reactivity, stability, and interactions with other chemical entities, are fundamental to their functionality. Studies on the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes discussed the formation of heterocycles and the compounds' hydrolysis to form silanols, indicating the versatile chemical behavior and potential applications of acetamides (A. Nikonov et al., 2016).
Scientific Research Applications
Analytical Characterization and Syntheses
A significant part of the research on N-alkyl-arylcyclohexylamines, including compounds like "2-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acetamide," has been dedicated to their synthesis and analytical characterization. Wallach et al. (2016) discuss the synthesis of fifteen N-alkyl-arylcyclohexylamines, providing analytical characterizations through various methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This research aids in identifying new substances of abuse and understanding their chemical properties (Wallach et al., 2016).
Pharmacological Characterization
Further studies delve into the pharmacological aspects of these compounds. For example, Colestock et al. (2018) analyze the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and its analogues, presenting detailed analytical and pharmacological characterizations. Their findings shed light on the dissociative effects of these compounds, supported by in vitro binding studies revealing moderate affinity for the NMDA receptor, which is key to their dissociative properties (Colestock et al., 2018).
Potential Therapeutic Uses
Research extends into exploring the therapeutic potentials of these compounds. The study of their enzyme inhibition capabilities, anticancer, and antileishmanial effects reveals a broader scope for their application in medicine. Sultana et al. (2016) explore Zn(II) complexes derived from different aryl acetamides, including compounds related to "2-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acetamide," highlighting their potential as enzyme inhibitors and drug candidates for combating cancer and parasitic infections (Sultana et al., 2016).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-5-3-4-6-15(12)17-16(18)11-13-7-9-14(19-2)10-8-13/h7-10,12,15H,3-6,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQHBODHZWAFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007127.png)
![10-(2-chlorophenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4007136.png)
![N-(4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007142.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)
![1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007172.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)
![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)
